Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to SECO and SDG
Anhydrosecoisolariciresinol (AHS) demonstrated the most potent growth inhibition in human breast cancer MCF-7 cells when directly compared to its structural analogs, secoisolariciresinol (SECO) and secoisolariciresinol diglucoside (SDG). In a controlled in vitro study, AHS significantly decreased cell growth at concentrations of 50 and 100 µM, a more pronounced effect than that observed for the other two lignans under the same conditions [1]. This head-to-head comparison underscores the enhanced efficacy of the dehydrated, aglycone form.
| Evidence Dimension | Cell growth inhibition (in vitro antiproliferative activity) |
|---|---|
| Target Compound Data | Significant growth inhibition at 50 and 100 µM |
| Comparator Or Baseline | Secoisolariciresinol (SECO) and Secoisolariciresinol Diglucoside (SDG); both showed less inhibition |
| Quantified Difference | The study states that 'The most intense effect was observed for anhydrosecoisolariciresinol' |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This direct comparison establishes AHS as the more efficacious antiproliferative agent among the primary flaxseed lignans, justifying its selection for cancer biology studies where maximal potency is required.
- [1] Lehraiki, A., et al. (2010). Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines. Journal of Medicinal Food, 13(4), 834-841. View Source
